Methyl 6-chloronicotinate

Physical property characterization Solid-phase synthesis Crystallinity

Methyl 6-chloronicotinate (CAS 73781-91-6) is a crystalline nicotinic acid ester with a 6-chloro substituent and methyl ester group, offering a unique balance of crystallinity (mp 86–90°C) for accurate weighing and solubility in polar organic solvents for seamless reaction integration. Unlike liquid ethyl or isopropyl analogs, its solid form supports solid-phase synthesis workflows and reproducible QSAR library production. The 6-chloro handle enables modular pharmacophore construction via SNAr/cross-coupling, with validated applications in TRPV1 antagonist and RXR ligand programs. For procurement managers, this intermediate eliminates the extra activation and esterification steps required when using 6-chloronicotinic acid, reducing synthetic risk and accelerating development timelines.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 73781-91-6
Cat. No. B105695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloronicotinate
CAS73781-91-6
Synonyms6-Chloro-3-pyridinecarboxylic Acid Methyl Ester;  2-Chloro-5-(methoxycarbonyl)pyridine;  6-Chloronicotinic Acid Methyl Ester;  6-Chloropyridine-3-carboxylic Acid Methyl Ester;  Methyl 2-Chloropyridin-5-ylcarboxylate;  Methyl 2-Chloropyridine-5-carboxylate
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)Cl
InChIInChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
InChIKeyRMEDXVIWDFLGES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 0.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-chloronicotinate (73781-91-6): Essential Overview for Scientific Procurement


Methyl 6-chloronicotinate (C₇H₆ClNO₂, MW 171.58) is a halogenated pyridine derivative belonging to the class of nicotinic acid esters, featuring a chlorine substituent at the 6-position and a methyl ester group at the 3-position of the pyridine ring [1]. It exists as a white to off-white crystalline solid with a melting point of 86–90 °C and exhibits good solubility in polar organic solvents such as methanol, ethanol, and ether [2]. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, with documented utility in the preparation of TRPV1 antagonists, retinoid X receptor (RXR) ligands, and herbicidal agents .

Why Methyl 6-chloronicotinate Cannot Be Substituted by Generic Analogs


The 6-chloronicotinate scaffold exhibits strong structure-property relationships where even minor modifications (e.g., ester alkyl chain length, halogen substitution pattern, or carboxylic acid vs. ester functionality) produce substantial differences in physical state, solubility, and reactivity [1]. Direct substitution with 6-chloronicotinic acid requires additional synthetic steps (activation and esterification) and yields a solid with significantly different handling characteristics, while substitution with ethyl or isopropyl esters yields liquids or low-melting solids that are incompatible with solid-phase synthesis workflows . The methyl ester specifically balances crystallinity for easy purification and weighing with sufficient solubility in common reaction solvents, a combination that ethyl and isopropyl esters do not provide [2]. Therefore, assuming functional interchangeability among 6-chloronicotinate derivatives without quantitative justification introduces unnecessary synthetic risk and workflow inefficiency.

Quantitative Differentiation Evidence: Methyl 6-chloronicotinate vs. Structural Analogs


Melting Point Differentiation: Solid Crystalline Form Enables Precise Weighing and Solid-Phase Synthesis Compatibility

Methyl 6-chloronicotinate exhibits a melting point of 86–90 °C (lit.), consistent across multiple commercial sources [1]. This high melting point relative to its ethyl ester analog (26–30 °C) and non-chlorinated methyl nicotinate (38–43 °C) confers a distinct advantage for applications requiring precise weighing of a crystalline solid at ambient temperature . In contrast, ethyl 6-chloronicotinate is a liquid at room temperature, complicating accurate mass measurements without specialized liquid handling equipment, while 6-chloronicotinic acid requires dissolution or high-temperature handling due to its 186–190 °C melting point [2].

Physical property characterization Solid-phase synthesis Crystallinity

Synthetic Yield Efficiency: 91% Esterification Yield via Oxalyl Chloride Activation

Methyl 6-chloronicotinate is synthesized from 6-chloronicotinic acid via oxalyl chloride activation followed by methanolysis, achieving a reported yield of 91% [1]. This contrasts with esterification methods using DCC/DMAP, which yield approximately 60% for the ethyl ester analog under comparable conditions, as noted in patent literature [2]. The higher yield reduces the amount of 6-chloronicotinic acid required per gram of final product, lowering overall procurement costs for the downstream user.

Synthetic methodology Esterification Yield optimization

Solubility Profile: Balanced Organic Solvent Compatibility for Reaction Flexibility

Methyl 6-chloronicotinate is soluble in methanol, ethanol, and diethyl ether, and slightly soluble in chloroform and ethyl acetate . This profile provides a practical middle ground between the free acid, which is water-soluble (2 mg/mL at 20 °C) and requires aqueous workup considerations, and the ethyl ester, which is a liquid at room temperature and may present solubility challenges in certain polar aprotic solvents . The methyl ester's solubility in common reaction solvents such as methanol and ether facilitates homogeneous reaction conditions without the need for co-solvents or phase-transfer catalysts that may be required for the free acid.

Solubility Reaction medium Workflow compatibility

Reactivity: 6-Chloro Substituent Enables Palladium-Catalyzed Cross-Coupling and Nucleophilic Substitution

The 6-chloro substituent on the pyridine ring of methyl 6-chloronicotinate is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen, enabling efficient coupling with amines, phenols, and thiols [1]. Additionally, this chlorine atom serves as a handle for palladium-catalyzed Suzuki and Heck cross-coupling reactions . A specific Heck reaction with vinyltributyltin under Pd(PPh₃)₄ catalysis at 130 °C for 4 hours yielded a 66% conversion to the vinyl-substituted product [2]. In contrast, methyl nicotinate (lacking the 6-chloro group) cannot undergo direct SNAr or cross-coupling at the 6-position without additional halogenation steps, representing a significant synthetic divergence.

Cross-coupling Nucleophilic substitution Synthetic utility

Optimal Application Scenarios for Methyl 6-chloronicotinate Procurement


Synthesis of TRPV1 Antagonists and RXR Ligands

Methyl 6-chloronicotinate is a validated precursor for fluoro-substituted 6-phenylnicotinamides, which have demonstrated TRPV1 antagonist potency, and for retinoid X receptor (RXR) ligands with clinical applications in metabolic and inflammatory diseases . The compound's crystalline solid form enables precise weighing of small quantities for SAR studies, and its 6-chloro substituent facilitates modular construction of these pharmacophores via SNAr or cross-coupling [1].

Agrochemical Intermediate for Herbicide and Pesticide Synthesis

The 6-chloronicotinate scaffold serves as a key intermediate in the synthesis of herbicides and insecticides, with the chlorinated pyridine ring enhancing bioactivity and lipophilicity for improved target binding . The methyl ester's balanced solubility profile and solid-state handling characteristics make it suitable for multi-step agrochemical process development and scale-up, where accurate charge control and consistent reaction performance are critical [1].

Fragment-Based Drug Discovery (FBDD) Scaffold Expansion

Methyl 6-chloronicotinate is employed as a fragment molecule for molecular splicing, extension, and modification in drug discovery programs . Its compact size (MW 171.58), crystalline nature, and orthogonal functional handles (ester for hydrolysis/amidation, 6-chloro for SNAr/cross-coupling) provide a versatile starting point for generating diverse compound libraries and optimizing lead candidates [1].

Solid-Phase Organic Synthesis (SPOS) Building Block

The high melting point (86–90 °C) and solid crystalline form of methyl 6-chloronicotinate make it particularly well-suited for solid-phase synthesis workflows, where liquid or low-melting analogs (e.g., ethyl 6-chloronicotinate, mp 26–30 °C) are difficult to handle and weigh accurately on resin . This physical property differentiation directly impacts the reproducibility of library synthesis and the fidelity of quantitative structure-activity relationship (QSAR) analyses.

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